Valacyclovir-d4, Hydrochloride
CAS No.: 1331910-75-8
Cat. No.: VC0196383
Molecular Formula: C13H16D4N6O4.HCl
Molecular Weight: 364.82
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1331910-75-8 |
---|---|
Molecular Formula | C13H16D4N6O4.HCl |
Molecular Weight | 364.82 |
IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; |
SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Chemical Structure and Properties
Valacyclovir-d4, Hydrochloride is the deuterium-labeled analog of valacyclovir hydrochloride, containing four deuterium atoms incorporated into the ethyl linker region of the molecule. This strategic labeling provides mass spectrometric distinction while maintaining nearly identical chemical behavior to the non-deuterated compound.
Basic Chemical Information
The compound exhibits the following key chemical properties:
Property | Value |
---|---|
Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
CAS Number | 1331910-75-8 |
Molecular Formula | C₁₃H₁₇D₄ClN₆O₄ |
Molecular Weight | 364.82 g/mol |
PubChem CID | 135950976 |
Parent Compound | Valacyclovir |
The compound features a tetradeuterated ethoxy linker between the acyclovir moiety and the L-valine ester group. The deuterium substitution occurs specifically at the 1,1,2,2-positions of the ethyl chain, providing a +4 atomic mass unit difference from the non-deuterated analogue .
Relationship to Valacyclovir
Parent Compound Significance
Valacyclovir-d4, Hydrochloride is derived from valacyclovir, an L-valine ester prodrug of acyclovir. Valacyclovir itself is a widely used antiviral medication effective against herpes simplex virus (HSV) types 1 and 2, as well as varicella zoster virus . As a prodrug, valacyclovir significantly enhances the oral bioavailability of acyclovir by three- to five-fold compared to direct oral administration of acyclovir .
Pharmacological Context
The parent compound valacyclovir hydrochloride is an orally active antiviral drug approved for:
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Treatment of herpes zoster (shingles)
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Treatment and suppression of genital herpes
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Treatment of herpes labialis (cold sores)
Valacyclovir has demonstrated efficacy in inhibiting HSV-1 with an IC50 value of approximately 2.9 μg/ml . The inhibitory mechanism involves conversion to acyclovir, which then interferes with viral DNA replication.
Analytical Applications
Internal Standard in Bioanalytical Methods
The primary application of Valacyclovir-d4, Hydrochloride is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides distinct mass spectrometric properties while maintaining nearly identical chromatographic behavior to valacyclovir .
Mass Spectrometric Characteristics
In LC-MS/MS analysis, Valacyclovir-d4 produces characteristic precursor-to-product ion transitions that are effectively utilized in multiple reaction monitoring (MRM) methods:
Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
---|---|---|---|
Valacyclovir-d4 | 329.2 | 152.1 | Positive |
Valacyclovir | 325.2 | 152.1 | Positive |
This 4 Da mass shift in the precursor ion allows clear distinction between the analyte and internal standard while producing the same characteristic product ion (m/z 152.1) .
Matrix Effect Studies
Matrix effect studies have demonstrated that Valacyclovir-d4 shows consistent performance across various biological matrices, making it ideal for bioanalytical method development:
Matrix | Concentration (nM) | Matrix Effect (% Mean ± S.D.) |
---|---|---|
Mouse plasma | 200 | 105.6 ± 8.0 |
Human plasma | 200 | 103.4 ± 7.4 |
These values indicate minimal matrix interference, confirming the suitability of Valacyclovir-d4 hydrochloride as an internal standard for bioanalytical methods .
Synthesis and Preparation
Key Synthetic Considerations
Based on documented synthesis methods for valacyclovir, the preparation of Valacyclovir-d4, Hydrochloride likely involves similar key steps:
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Protection of the amino group of L-valine (typically using N-t-BOC protection)
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Coupling of the protected amino acid with acyclovir (featuring deuterated ethoxy linkage)
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Removal of protecting groups
The coupling reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N-ethyl carbodiimide (EDC) .
Applications in Pharmacokinetic Studies
Bioavailability and Metabolism Research
Valacyclovir-d4, Hydrochloride has proven invaluable in pharmacokinetic studies investigating the bioavailability and metabolism of valacyclovir. The compound allows precise measurement of valacyclovir and its metabolite acyclovir in plasma samples as small as 10 μL, enabling detailed pharmacokinetic analysis even with limited sample volumes .
Sensitive Analytical Methods
Researchers have developed highly sensitive LC-MS/MS methods utilizing Valacyclovir-d4 as an internal standard with impressive performance characteristics:
Parameter | Value |
---|---|
Lower Limit of Quantification (LLOQ) | 2 nM |
Linear Range | 2-5000 nM |
Sample Volume Required | 10 μL |
Gradient Run Time | 9 minutes |
These methods allow precise quantification across a wide concentration range, making them suitable for various pharmacokinetic studies in both preclinical and clinical settings .
Quality Control and Pharmaceutical Analysis
Pharmaceutical Quality Analysis
System Suitability Parameter | Acceptance Criteria |
---|---|
Theoretical Plate Number | ≥ 700 |
Symmetry Factor | ≤ 1.5 |
System Repeatability (RSD) | ≤ 1.0% |
While these parameters are established for valacyclovir analysis, similar considerations would apply when developing methods involving Valacyclovir-d4, Hydrochloride .
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